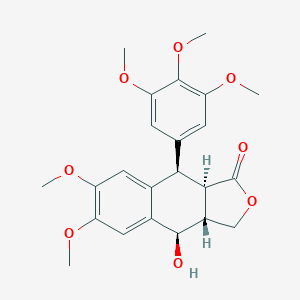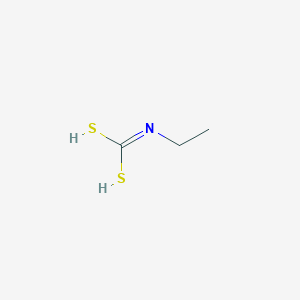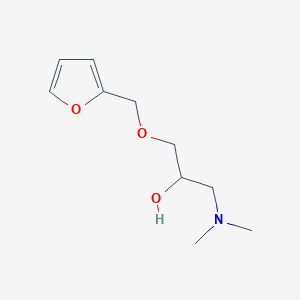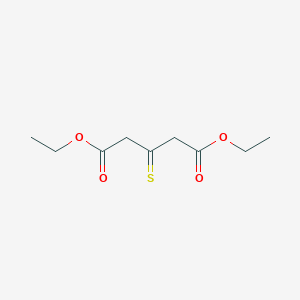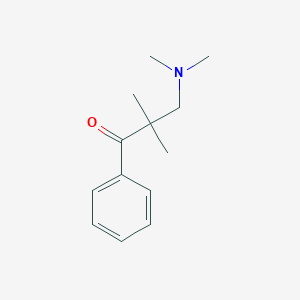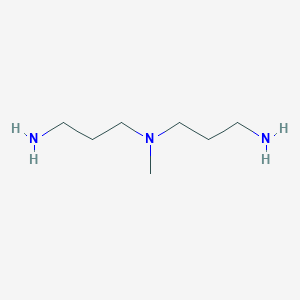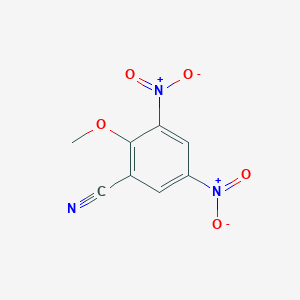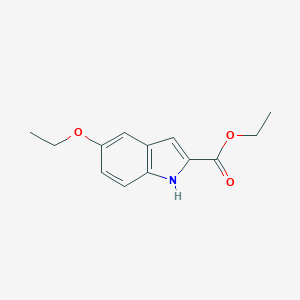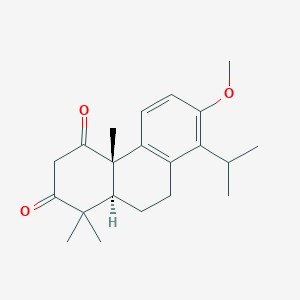
1-Phenyl-1,2-dihydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C16H14. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenyl-1,2-dihydronaphthalene can be synthesized through several methods. One common method involves the hydrogenation of 1-phenylnaphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, the production of 1,2-dihydro-1-phenylnaphthalene may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to achieve higher yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-phenyl-1,2-naphthoquinone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 1-phenyltetralin using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: 1-Phenyl-1,2-naphthoquinone.
Reduction: 1-Phenyltetralin.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Aplicaciones Científicas De Investigación
1-Phenyl-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mecanismo De Acción
The mechanism of action of 1,2-dihydro-1-phenylnaphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3,4-dihydronaphthalene: Similar in structure but differs in the position of the phenyl group.
1,2-Dihydro-4-phenylnaphthalene: Another structural isomer with the phenyl group at a different position.
Uniqueness
1-Phenyl-1,2-dihydronaphthalene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds .
Propiedades
Número CAS |
16606-46-5 |
|---|---|
Fórmula molecular |
C16H14 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1-phenyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C16H14/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-11,16H,12H2 |
Clave InChI |
MEUOGBCTOLDRCM-UHFFFAOYSA-N |
SMILES |
C1C=CC2=CC=CC=C2C1C3=CC=CC=C3 |
SMILES canónico |
C1C=CC2=CC=CC=C2C1C3=CC=CC=C3 |
| 16606-46-5 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


